3-(2,4-Dinitroanilino)benzamide
Description
Properties
Molecular Formula |
C13H10N4O5 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)benzamide |
InChI |
InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18) |
InChI Key |
PEFANSBWEDRANM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,4-Dinitroanilino)benzamide typically involves the reaction of 2,4-dinitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,4-Dinitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields the corresponding diamine derivative, while substitution reactions can yield a variety of substituted benzamides .
Scientific Research Applications
3-(2,4-Dinitroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups in the compound are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and assays. The compound can also interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Key Research Findings and Insights
- Role of Substituent Position: The meta-substituted this compound likely has better solubility and lower steric hindrance than its ortho isomer, making it more suitable for biochemical applications .
- Functional Group Impact: The DNP group in DAMP and related compounds enables antibody-based detection, a feature that could extend to nitroanilino-benzamides if conjugated appropriately .
- Pharmacological Potential: Benzamides with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced binding to biological targets, as seen in nilotinib . However, the simple nitroanilino-benzamide structure may lack the complexity needed for drug specificity.
Q & A
What are the established synthetic routes for 3-(2,4-Dinitroanilino)benzamide, and how can reaction conditions be optimized for higher yields?
Basic Research
A common method involves coupling 2,4-dinitroaniline with benzoyl chloride derivatives under acidic conditions. For example, analogous syntheses (e.g., N-(2,4-dinitrophenyl)benzamide) use refluxing ethanol with glacial acetic acid as a catalyst to facilitate nucleophilic acyl substitution . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to acylating agent), extending reaction times (4–6 hours), and employing inert atmospheres to prevent nitro group reduction. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research
1H and 13C NMR in deuterated DMSO are standard for confirming structural integrity. For N-(2,4-dinitrophenyl)benzamide, key NMR signals include aromatic protons at δ 7.5–8.5 ppm and carbonyl carbons at ~165 ppm . Crystallographic analysis (single-crystal X-ray diffraction) resolves nitro group geometry and hydrogen-bonding patterns, essential for understanding packing efficiency and stability . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while FT-IR confirms amide (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities.
How can this compound be utilized in tracking acidic cellular compartments?
Advanced Research
Derivatives like 3-(2,4-dinitroanilino)-3-amino-N-methyldipropylamine (DAMP) exploit the compound’s pH-dependent accumulation in acidic organelles (e.g., lysosomes). Immunoelectron microscopy (IEM) with anti-dinitrophenol (DNP) antibodies localizes the compound, but sensitivity limitations (~100 molecules per gold particle) require amplification strategies or complementary pH probes (e.g., LysoTracker) . Control experiments must account for nonspecific binding and cellular efflux mechanisms.
What role does this compound play in targeted protein degradation studies?
Advanced Research
The nitroanilino group can act as a warhead in proteolysis-targeting chimeras (PROTACs). For example, derivatives like 3-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione bind E3 ubiquitin ligases, enabling androgen receptor degradation. Key steps include optimizing linker length and coupling via carbodiimide-mediated amidation (e.g., EDCI/DMAP) to balance solubility and bioactivity . SPR or ITC assays quantify target binding affinity, while Western blotting validates degradation efficiency.
How do structural modifications to the nitroanilino or benzamide moieties affect bioactivity?
Advanced Research
Substituent position and electronic effects significantly alter activity. For instance:
- Nitro group reduction diminishes electrophilicity, reducing interactions with cysteine residues in enzymes.
- Fluoro or methyl groups on the benzamide ring enhance lipophilicity and blood-brain barrier penetration.
- Heterocyclic replacements (e.g., oxadiazole) improve metabolic stability. SAR studies using analogs (e.g., 4-chloro-5-nitro-2-[(3,4,5-trifluorobenzyl)amino]benzamide) reveal that electron-withdrawing groups enhance target affinity, while bulky substituents reduce solubility .
What are the methodological challenges in detecting this compound in complex biological matrices?
Advanced Research
Low sensitivity in IEM and fluorescence quenching due to nitro groups necessitate alternative detection strategies. LC-MS/MS with MRM (multiple reaction monitoring) improves quantification in tissues, using transitions like m/z 300 → 183 (collision energy: 20 eV). Sample preparation requires SPE (solid-phase extraction) with C18 columns to minimize matrix effects . For imaging, secondary ion mass spectrometry (SIMS) or Raman microscopy offers higher spatial resolution.
How can synthetic protocols be adapted to scale up this compound production for in vivo studies?
Advanced Research
Continuous flow reactors enhance scalability by maintaining precise temperature control (80–100°C) and reducing side reactions. Catalytic systems (e.g., Pd/C for nitro group retention) improve yield (>85%). Purity (>98%) is achieved via fractional crystallization from ethanol/water mixtures. Stability studies under varying pH (2–9) and temperature (-20°C to 25°C) guide storage conditions .
What computational methods predict the interaction of this compound with biological targets?
Advanced Research
Docking simulations (AutoDock Vina) model binding to enzymes like NADPH oxidase, with scoring functions prioritizing nitroanilino interactions with catalytic cysteines. MD simulations (AMBER) assess complex stability over 100 ns trajectories. QSAR models using Hammett constants (σ) correlate substituent electronic effects with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
